

# PNU-101603 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PNU-101603**

Cat. No.: **B2534268**

[Get Quote](#)

## PNU-101603: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**PNU-101603** is the active sulfoxide metabolite of Sutezolid (PNU-100480), an oxazolidinone antimicrobial under investigation for the treatment of tuberculosis. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **PNU-101603**. It includes a summary of its physicochemical characteristics, details of its metabolic generation from Sutezolid, and an in-depth look at its mechanism of action at the bacterial ribosome. Experimental methodologies for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of this compound's role in combating *Mycobacterium tuberculosis*.

## Chemical Structure and Properties

**PNU-101603**, with the IUPAC name N-[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a key metabolite of the antitubercular drug candidate Sutezolid.<sup>[1]</sup> Its chemical and physical properties are summarized in the tables below.

## Identity and Chemical Properties

| Property          | Value                                                                                              | Source                                  |
|-------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>16</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>4</sub> S                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 369.41 g/mol                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | N-[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | <a href="#">[1]</a>                     |
| CAS Number        | 168828-60-2                                                                                        | <a href="#">[1]</a>                     |
| Synonyms          | Sutezolid metabolite, U-603                                                                        | <a href="#">[2]</a> <a href="#">[3]</a> |

## Physicochemical Properties

| Property      | Value                                                                                                                            | Source              |
|---------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Boiling Point | 698.8±55.0 °C (Predicted)                                                                                                        | <a href="#">[1]</a> |
| Density       | 1.46±0.1 g/cm <sup>3</sup> (Predicted)                                                                                           | <a href="#">[1]</a> |
| Solubility    | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Low solubility in nonpolar solvents. | <a href="#">[1]</a> |
| Stability     | Stable for at least one year under appropriate storage conditions.                                                               | <a href="#">[2]</a> |

Note: Specific experimental values for melting point, pKa, and logP were not available in the reviewed literature.

## Pharmacology

**PNU-101603** is an active metabolite of Sutezolid and contributes significantly to its overall antimycobacterial activity, particularly against extracellular *Mycobacterium tuberculosis*.[\[3\]](#)[\[4\]](#)

## Pharmacokinetic Profile

Following oral administration, Sutezolid is rapidly oxidized in vivo to **PNU-101603**.<sup>[3]</sup> Plasma concentrations of **PNU-101603** can reach levels several times higher than those of the parent compound, Sutezolid.<sup>[3][5]</sup>

| Parameter             | Value      | Condition                                                            | Source |
|-----------------------|------------|----------------------------------------------------------------------|--------|
| Cmax (Geometric Mean) | 3558 ng/mL | After a single 1000 mg oral dose of Sutezolid in healthy volunteers. | [6][7] |

## Pharmacodynamic Profile

**PNU-101603** exhibits potent activity against *Mycobacterium tuberculosis*.

| Parameter                              | Value       | Organism/Strain                          | Source |
|----------------------------------------|-------------|------------------------------------------|--------|
| Minimum Inhibitory Concentration (MIC) | ~0.25 µg/mL | <i>M. tuberculosis</i> reference strains | [3]    |

## Metabolic Pathway and Mechanism of Action

### Metabolic Conversion of Sutezolid to PNU-101603

Sutezolid undergoes hepatic metabolism to form its active sulfoxide metabolite, **PNU-101603**. This oxidation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5, and flavin-containing monooxygenases (FMOs).<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Metabolic conversion of Sutezolid to **PNU-101603**.

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone, **PNU-101603** inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.<sup>[5]</sup> Specifically, it interacts with the 23S rRNA at the peptidyl transferase center (PTC).<sup>[1]</sup> This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the initiation complex and halting protein synthesis.<sup>[2][10]</sup>



[Click to download full resolution via product page](#)

Mechanism of action of **PNU-101603** on the bacterial ribosome.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **PNU-101603** against *M. tuberculosis* is typically determined using the broth microdilution method in a 96-well plate format or an agar dilution method.[11][12]

- Preparation of **PNU-101603** Stock Solution: A stock solution of **PNU-101603** is prepared in a suitable solvent, such as DMSO.[11]
- Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- Inoculum Preparation: A standardized inoculum of *M. tuberculosis* is prepared to a specific turbidity, corresponding to a known cell density.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for a specified period.
- MIC Determination: The MIC is defined as the lowest concentration of **PNU-101603** that completely inhibits visible bacterial growth.[12]



[Click to download full resolution via product page](#)

Workflow for MIC determination by broth microdilution.

## Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug in the presence of human whole blood, providing a more physiologically relevant assessment of its efficacy.

- **Blood Collection:** Whole blood is collected from healthy volunteers or patients.
- **Drug Addition:** **PNU-101603** is added to the blood samples at various concentrations.
- **Inoculation:** The blood is inoculated with a known quantity of *M. tuberculosis*.
- **Incubation:** The inoculated blood is incubated with gentle rotation.
- **Lysis and Plating:** At specified time points, aliquots of the blood are removed, and the red blood cells are lysed to release the bacteria. The lysate is then serially diluted and plated on solid agar medium.
- **Colony Counting:** After incubation, the number of colony-forming units (CFUs) is counted to determine the reduction in bacterial viability over time.

## Quantification in Plasma

The concentration of **PNU-101603** in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13]

- **Sample Preparation:** Plasma samples are prepared by protein precipitation, followed by centrifugation to remove precipitated proteins.
- **Chromatographic Separation:** The supernatant is injected into a liquid chromatograph, where **PNU-101603** is separated from other plasma components on a suitable analytical column.
- **Mass Spectrometric Detection:** The eluent from the chromatograph is introduced into a tandem mass spectrometer. **PNU-101603** is ionized, and specific parent-daughter ion transitions are monitored for quantification.
- **Data Analysis:** The concentration of **PNU-101603** in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of the analyte.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. upload.orthobullets.com [upload.orthobullets.com]
- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and whole-blood bactericidal activity against *Mycobacterium tuberculosis* of single doses of PNU-100480 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- 8. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aaps2024.eventsphere.net [aaps2024.eventsphere.net]
- 10. Oxazolidinone Antibiotics Target the P Site on *Escherichia coli* Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 13. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular *Mycobacterium tuberculosis* in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-101603 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2534268#pnu-101603-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)